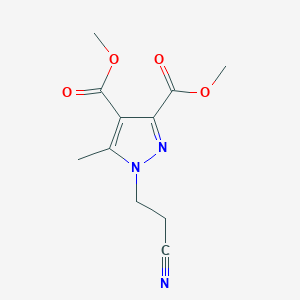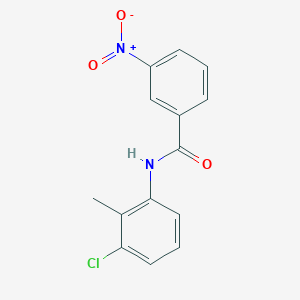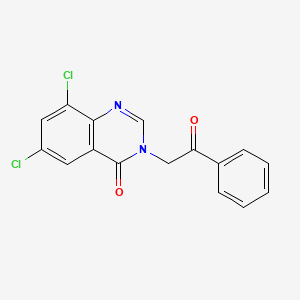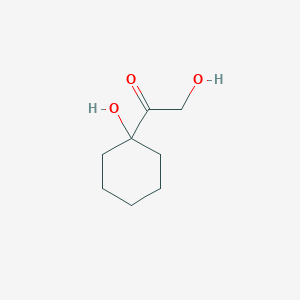
5ZN67Rpp5E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
La synthèse de l'acide 1H-indazole-3-carboxylique, 1-pentyl-, 1-naphtyl ester implique plusieurs étapes. La principale voie de synthèse comprend l'estérification de l'acide 1H-indazole-3-carboxylique avec le 1-pentanol en présence d'un catalyseur approprié. Les conditions réactionnelles impliquent généralement un reflux des réactifs dans un solvant organique tel que le toluène ou le dichlorométhane. Les méthodes de production industrielle peuvent impliquer l'optimisation de ces conditions pour augmenter le rendement et la pureté tout en minimisant les coûts et l'impact environnemental .
Analyse Des Réactions Chimiques
L'acide 1H-indazole-3-carboxylique, 1-pentyl-, 1-naphtyl ester subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation des acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents tels que l'hydrure de lithium et d'aluminium, ce qui entraîne la formation de dérivés d'alcool.
Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier au niveau du groupe ester, conduisant à la formation de différents dérivés d'ester
Applications de la recherche scientifique
L'acide 1H-indazole-3-carboxylique, 1-pentyl-, 1-naphtyl ester présente plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme brique de base dans la synthèse organique, en particulier dans le développement de nouveaux produits pharmaceutiques et agrochimiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés anti-inflammatoires et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique dans diverses maladies.
Industrie : Il est utilisé dans la production de produits chimiques et de matériaux de spécialité
Mécanisme d'action
Le mécanisme d'action de l'acide 1H-indazole-3-carboxylique, 1-pentyl-, 1-naphtyl ester implique son interaction avec des cibles moléculaires spécifiques. On pense qu'il exerce ses effets en se liant à certaines enzymes ou à certains récepteurs, modulant ainsi leur activité. Les voies et les cibles exactes font encore l'objet de recherches, mais des études préliminaires suggèrent une implication dans des voies liées à l'inflammation et à la prolifération cellulaire .
Applications De Recherche Scientifique
1H-indazole-3-carboxylic acid, 1-pentyl-, 1-naphthalenyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1H-indazole-3-carboxylic acid, 1-pentyl-, 1-naphthalenyl ester involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
L'acide 1H-indazole-3-carboxylique, 1-pentyl-, 1-naphtyl ester peut être comparé à des composés similaires tels que :
- Acide 1H-indazole-3-carboxylique, 1-pentyl ester
- Acide 1H-indazole-3-carboxylique, 1-naphtyl ester
- Acide 1H-indazole-3-carboxylique, 1-hexyl-, 1-naphtyl ester
Ces composés partagent des caractéristiques structurales similaires mais diffèrent par leurs substituants alkyles ou aryles, ce qui peut influencer leur réactivité chimique et leur activité biologique. La particularité de l'acide 1H-indazole-3-carboxylique, 1-pentyl-, 1-naphtyl ester réside dans sa combinaison spécifique de substituants, qui peut conférer des propriétés et des applications distinctes .
Propriétés
Numéro CAS |
2180934-13-6 |
|---|---|
Formule moléculaire |
C23H22N2O2 |
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
naphthalen-1-yl 1-pentylindazole-3-carboxylate |
InChI |
InChI=1S/C23H22N2O2/c1-2-3-8-16-25-20-14-7-6-13-19(20)22(24-25)23(26)27-21-15-9-11-17-10-4-5-12-18(17)21/h4-7,9-15H,2-3,8,16H2,1H3 |
Clé InChI |
JBVNFKZVDLFOAY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)OC3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-{[(2-chloro-4-fluorophenoxy)carbonyl]amino}benzoate](/img/structure/B11940264.png)












